molecular formula C26H26O7 B11164959 5-methyl-2-(2,4,5-trimethoxyphenyl)-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione

5-methyl-2-(2,4,5-trimethoxyphenyl)-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11164959
M. Wt: 450.5 g/mol
InChI Key: BZIRHLYTQPREMJ-UHFFFAOYSA-N
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Description

5-methyl-2-(2,4,5-trimethoxyphenyl)-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyrano[2,3-f]chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple methoxy groups and a fused ring system, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 5-methyl-2-(2,4,5-trimethoxyphenyl)-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione typically involves a multi-step process. One common synthetic route starts with the use of phloroglucinol as a starting material. The process involves regioselective reactions to introduce the methoxy groups and the fused ring system. Reaction conditions often include the use of solvents like anhydrous tetrahydrofuran (THF) and reagents such as dimethylformamide dimethyl acetal .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-methyl-2-(2,4,5-trimethoxyphenyl)-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and disrupt cellular processes, leading to its anticancer effects. The compound’s methoxy groups and fused ring system play a crucial role in its binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar compounds include other pyrano[2,3-f]chromene derivatives, such as:

These compounds share similar structural features but differ in their functional groups and biological activities. The presence of multiple methoxy groups and the specific arrangement of the fused ring system make 5-methyl-2-(2,4,5-trimethoxyphenyl)-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione unique in its class.

Properties

Molecular Formula

C26H26O7

Molecular Weight

450.5 g/mol

IUPAC Name

5-methyl-2-(2,4,5-trimethoxyphenyl)-2,3,9,10,11,12-hexahydroisochromeno[3,4-h]chromene-4,8-dione

InChI

InChI=1S/C26H26O7/c1-13-9-22-24(14-7-5-6-8-15(14)26(28)33-22)25-23(13)17(27)11-19(32-25)16-10-20(30-3)21(31-4)12-18(16)29-2/h9-10,12,19H,5-8,11H2,1-4H3

InChI Key

BZIRHLYTQPREMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC(=C(C=C5OC)OC)OC

Origin of Product

United States

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